(2'R,2R,trans)-Saxagliptin
CAS No.: 1564266-03-0
Cat. No.: VC0050843
Molecular Formula: C₁₈H₂₅N₃O₂
Molecular Weight: 315.41
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1564266-03-0 |
|---|---|
| Molecular Formula | C₁₈H₂₅N₃O₂ |
| Molecular Weight | 315.41 |
| IUPAC Name | (1S,3R,5S)-2-[(2R)-2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile |
| Standard InChI | InChI=1S/C18H25N3O2/c19-8-13-2-12-3-14(12)21(13)16(22)15(20)17-4-10-1-11(5-17)7-18(23,6-10)9-17/h10-15,23H,1-7,9,20H2/t10?,11?,12-,13-,14+,15+,17?,18?/m1/s1 |
| SMILES | C1C2CC2N(C1C#N)C(=O)C(C34CC5CC(C3)CC(C5)(C4)O)N |
Introduction
Chemical Identity and Structure
(2'R,2R,trans)-Saxagliptin is identified by the CAS registry number 1564266-03-0 and possesses distinct stereochemical configuration that differentiates it from therapeutic saxagliptin . The compound is formally named as (1S,3R,5S)-2-[(2R)-2-Amino-2-(3-hydroxytricyclo[3.3.1.13,7]dec-1-yl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile, highlighting its specific stereochemistry . This stereoisomer features a distinctive spatial arrangement that contributes to its unique chemical properties and behavior in analytical settings.
Physical and Chemical Properties
The basic physical and chemical properties of (2'R,2R,trans)-Saxagliptin are summarized in Table 1.
Table 1: Physical and Chemical Properties of (2'R,2R,trans)-Saxagliptin
The compound contains a cyanide functional group, an adamantane derivative structure, and multiple stereogenic centers that define its three-dimensional architecture and reactivity patterns .
Relationship to Therapeutic Saxagliptin
(2'R,2R,trans)-Saxagliptin is specifically classified as an impurity of saxagliptin, the active pharmaceutical ingredient approved for type 2 diabetes treatment . Understanding the relationship between this impurity and the parent drug is essential for pharmaceutical quality control and regulatory compliance.
Structural Differentiation from Saxagliptin
While therapeutic saxagliptin (marketed as Onglyza) is characterized by a specific stereochemical configuration, (2'R,2R,trans)-Saxagliptin represents a stereoisomer with different spatial arrangement of atoms . The parent drug saxagliptin is a potent and selective reversible inhibitor of dipeptidyl peptidase-4 (DPP-4), which prevents the degradation of endogenous glucagon-like peptide-1 (GLP-1) and prolongs its actions on insulin and glucagon secretion .
The main therapeutic saxagliptin has the chemical name (1S,3S,5S)-2-[(2S)-2-Amino-2-(3-hydroxyadamantan-1-yl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile, while (2'R,2R,trans)-Saxagliptin differs in its stereochemical configuration as reflected in its name . These subtle stereochemical differences significantly impact biological activity and pharmaceutical properties.
Analytical Significance
(2'R,2R,trans)-Saxagliptin holds considerable importance in pharmaceutical analysis and quality control processes for saxagliptin production.
Role in Pharmaceutical Quality Control
As an identified impurity of saxagliptin, the (2'R,2R,trans) isomer must be monitored and controlled during drug manufacturing to ensure the safety and efficacy of the final pharmaceutical product . Regulatory guidelines require the identification, quantification, and control of such impurities within specified limits.
Analytical Detection Methods
Several analytical methods have been developed for the detection and quantification of saxagliptin-related compounds, including (2'R,2R,trans)-Saxagliptin. The primary analytical approaches are summarized in Table 2.
Table 2: Analytical Methods for Detection of (2'R,2R,trans)-Saxagliptin
These analytical methods are essential for pharmaceutical development, regulatory submissions, and ongoing quality control during commercial production of saxagliptin .
Synthesis and Manufacturing Considerations
Relevant Synthetic Approaches
The synthesis of saxagliptin typically involves multiple steps with careful control of stereochemistry . One described approach involves:
-
Preparation of adamantane-derived intermediates
-
Coupling with methanoproline derivatives
-
Careful stereochemical control during synthesis
During these processes, formation of the (2'R,2R,trans) stereoisomer can occur as a side reaction or through incomplete stereochemical control .
Process Control Strategies
Pharmaceutical manufacturers must implement strict process controls to minimize the formation of (2'R,2R,trans)-Saxagliptin during saxagliptin production. Patent literature describes processes for purification of saxagliptin that can remove this and other impurities . These purification steps are critical for ensuring the quality of the final active pharmaceutical ingredient.
Pharmaceutical Significance
Regulatory Considerations
As a known impurity of a marketed pharmaceutical product, (2'R,2R,trans)-Saxagliptin is subject to regulatory oversight. Pharmaceutical manufacturers must:
-
Develop validated analytical methods for its detection
-
Establish appropriate specification limits
-
Demonstrate consistent control of this impurity in drug substance and drug product
Reference Standard Applications
Comparison with Other Saxagliptin-Related Compounds
Several related compounds and impurities of saxagliptin have been identified and characterized. Table 3 provides a comparison of (2'R,2R,trans)-Saxagliptin with selected related compounds.
Table 3: Comparison of (2'R,2R,trans)-Saxagliptin with Related Compounds
This comparison illustrates the chemical diversity within the saxagliptin family of compounds and highlights the specific characteristics of (2'R,2R,trans)-Saxagliptin relative to other related substances.
Future Research Directions
Several promising avenues for future research related to (2'R,2R,trans)-Saxagliptin can be identified:
-
Development of improved analytical methods with greater sensitivity and specificity for detecting and quantifying this impurity
-
Investigation of potential biological activities of this stereoisomer compared to therapeutic saxagliptin
-
Refinement of manufacturing processes to minimize formation of this impurity
-
Structure-activity relationship studies to better understand the impact of stereochemical configuration on DPP-4 inhibition
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume